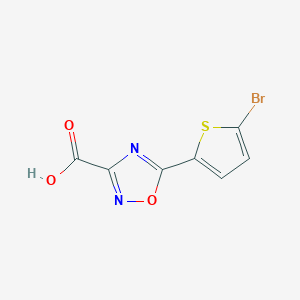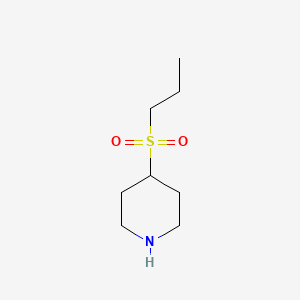
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused with an oxadiazole ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the oxadiazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Typical conditions involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Reagents like boronic acids or esters, along with palladium catalysts, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the brominated thiophene moiety can contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a bromophenyl group instead of a bromothiophene group.
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom on the thiophene ring.
Uniqueness
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the brominated thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall performance in various applications.
Propriétés
Formule moléculaire |
C7H3BrN2O3S |
|---|---|
Poids moléculaire |
275.08 g/mol |
Nom IUPAC |
5-(5-bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3S/c8-4-2-1-3(14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
Clé InChI |
ISSDUECONXTSNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)


![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)



![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
